2-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate is a zwitterionic compound known for its unique properties, including high solubility in water and stability across a wide range of pH levels. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions and its biocompatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate typically involves the reaction of 2-hydroxyethyl dimethylamine with 3-chloropropionyl chloride to form an intermediate, which is then reacted with 2-methylpropane-1-sulfonic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonate compounds.
Scientific Research Applications
2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for metal complexes.
Biology: Employed in the preparation of biocompatible hydrogels and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate involves its ability to form stable complexes with metal ions, which can enhance the solubility and stability of various compounds. The molecular targets include metal ions and proteins, where it can act as a chelating agent or stabilizer. The pathways involved often include ionic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 2-(N-3-Sulfopropyl-N,N-dimethylammonium)ethyl methacrylate
- N-(3-Sulfopropyl)-N-(methacryloxyethyl)-N,N-dimethylammonium betaine
- 2-Hydroxyethyl methacrylate
Uniqueness
2-(3-((2-hydroxyethyl)dimethylammonio)propanamido)-2-methylpropane-1-sulfonate is unique due to its zwitterionic nature, which provides high solubility and stability across a wide pH range. This makes it particularly useful in applications requiring biocompatibility and stability under varying conditions .
Properties
Molecular Formula |
C11H24N2O5S |
---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
2-[3-[2-hydroxyethyl(dimethyl)azaniumyl]propanoylamino]-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C11H24N2O5S/c1-11(2,9-19(16,17)18)12-10(15)5-6-13(3,4)7-8-14/h14H,5-9H2,1-4H3,(H-,12,15,16,17,18) |
InChI Key |
LUUUARBSUWGBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)CC[N+](C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.